N-(3-methoxybenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
Description
N-(3-methoxybenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a thiazole-based small molecule characterized by a central thiazole ring substituted with a ureido group (linked to an m-tolyl moiety) and a carboxamide group bearing a 3-methoxybenzyl substituent. Its synthesis likely involves multi-step reactions, including amidation, ureido coupling, and purification via chromatography or crystallization .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-5-3-7-15(9-13)22-19(26)24-20-23-17(12-28-20)18(25)21-11-14-6-4-8-16(10-14)27-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOURIDRSOMLOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Methoxybenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound belongs to a class of thiazole derivatives that have shown promising anticancer properties. The compound's structure includes a thiazole ring, a carboxamide group, and various aromatic substitutions that contribute to its biological activity.
The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of tubulin polymerization. This action disrupts the dynamic equilibrium of microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies on the SMART compounds, which include similar structures, reported IC50 values ranging from low nanomolar concentrations (21-71 nM) against melanoma and prostate cancer cells .
Table 1: Cytotoxicity of Related SMART Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| SMART-H | Melanoma (A375) | 41 |
| SMART-F | Prostate (PC-3) | 30 |
| SMART-OH | Leukemia (CCRF-CEM) | 124 |
These results indicate that modifications to the aromatic rings can significantly enhance the potency of these compounds.
In Vivo Studies
In vivo studies have further supported the efficacy of these compounds. For example, treatment with SMART-H in xenograft models resulted in tumor growth inhibition rates ranging from 4% to 30% compared to control groups . Notably, higher doses (15 mg/kg) did not exhibit neurotoxicity, indicating a favorable safety profile.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the thiazole and benzyl groups are crucial for enhancing biological activity. For instance, the presence of methoxy groups on the aromatic rings has been linked to increased cytotoxicity .
Table 2: SAR Insights for Thiazole Derivatives
| Modification | Observed Effect |
|---|---|
| Addition of methoxy groups | Increased cytotoxicity |
| Replacement of amide with ketone | Decreased antiproliferative activity |
| Substitution on thiazole ring | Altered binding affinity to tubulin |
Case Studies
Several case studies have highlighted the potential of this compound in overcoming multidrug resistance (MDR). Compounds structurally similar to this compound demonstrated efficacy against both parental and MDR-overexpressing cancer cells, suggesting they can bypass common resistance mechanisms associated with traditional chemotherapeutics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(3-methoxybenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide. Its structural features suggest that it may interact with cancer cell pathways, leading to apoptosis and cell cycle arrest.
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by modulating key proteins involved in the apoptotic pathway. For instance, it may downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax, leading to increased cytochrome c release and activation of caspase cascades .
- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), with IC50 values indicating potent activity. For example, one study reported an IC50 value of 5.83 μM against the Jurkat leukemia cell line, suggesting its potential as a lead compound for further development .
Anti-inflammatory Properties
The compound's thiazole core may contribute to anti-inflammatory effects through inhibition of specific signaling pathways.
- Research Findings : Preliminary investigations suggest that this compound can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This is particularly relevant in the context of chronic inflammatory diseases .
Immunomodulatory Effects
The compound has shown promise as an immunomodulator, which could be beneficial in treating autoimmune disorders.
- Clinical Relevance : According to patent literature, certain derivatives of thiazole compounds exhibit significant immunosuppressive activity, potentially useful in managing conditions like rheumatoid arthritis or transplant rejection . The ability to modulate immune responses could open avenues for therapeutic interventions in autoimmune diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
- SAR Insights : Variations in substituents on the thiazole and ureido moieties have been explored to enhance biological activity. For instance, modifications at the 4-position of the thiazole ring have shown to significantly affect anticancer potency and selectivity against different cancer types .
Potential for Drug Development
This compound represents a promising candidate for drug development due to its multifaceted biological activities.
Comparison with Similar Compounds
Structural Analogues from
Compounds 29 , 30 , and 31 () share the thiazole-carboxamide scaffold but differ in substituents:
- Compound 29 : Features a 4-azidobenzoyl group and a 3,4,5-trimethoxybenzamido side chain.
- Compound 30: Contains a tert-butyl carbamate-protected aminobenzamido group.
- Compound 31: Includes a free aminobenzamido group post-deprotection.
Key Differences :
- The m-tolylureido moiety in the target compound may confer distinct hydrogen-bonding interactions versus Compound 31’s aminobenzamido group, altering target binding specificity .
Thiazole Carboxamides with Pyridinyl Groups ()
describes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives (e.g., 3a–s ). These compounds feature a pyridinyl ring instead of the ureido group, influencing electronic properties and binding kinetics.
Key Differences :
Key Differences :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-methoxybenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, and how are intermediates characterized?
- Methodology :
- Thiazole Core Formation : The thiazole ring is typically synthesized via cyclization reactions using α-haloketones and thiourea derivatives under acidic or basic conditions (e.g., ethanol/water mixtures) .
- Substituent Introduction : The 3-methoxybenzyl group is introduced via nucleophilic substitution or amidation. The m-tolyl urea moiety is formed through coupling reactions between isocyanates and amines, often using coupling agents like EDCI/HOBt .
- Characterization : Intermediates and final products are validated using ¹H NMR, ¹³C NMR (to confirm regiochemistry), and ESI-MS (for molecular weight). Purity is assessed via HPLC (e.g., ≥98% purity in ) .
Q. Which spectroscopic techniques are employed to confirm the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm), while ¹³C NMR confirms carbonyl and aromatic carbons .
- Mass Spectrometry (MS) : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Chromatography : Reverse-phase HPLC with UV detection ensures purity, often using gradients of acetonitrile/water .
Advanced Research Questions
Q. How can researchers optimize the reaction conditions to enhance the yield of this compound?
- Methodology :
- Catalyst Selection : Use of coupling agents like EDCI/HOBt improves amidation efficiency ( : 75–98% yields) .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reflux in ethanol/water mixtures facilitates cyclization .
- Purification : Preparative TLC or column chromatography (e.g., hexane/ethyl acetate) resolves byproducts, as seen in for analogs with 78% yield .
Q. What strategies are recommended to resolve contradictions in reported biological activity data?
- Methodology :
- Dose-Response Assays : Establish IC₅₀ values across multiple cell lines (e.g., melanoma vs. breast cancer in ) to assess selectivity .
- Metabolic Stability Testing : Evaluate compound stability in physiological buffers (e.g., pH 7.4) to rule out degradation artifacts .
- Structural Confirmation : Re-validate active batches via X-ray crystallography or 2D NMR to exclude stereochemical impurities .
Q. What computational approaches are utilized to predict binding affinity and selectivity for this compound?
- Methodology :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. Align with known thiazole-based inhibitors ( highlights thiazole’s role in kinase inhibition) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with activity using descriptors like logP and polar surface area .
Data Contradiction Analysis
- Example : Discrepancies in anticancer activity (e.g., high potency in one study vs. inactivity in another) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
